2-Isopropoxyphenol, with the molecular formula , is an organic compound characterized by a phenolic structure substituted with an isopropoxy group at the second position. This compound appears as a light yellow liquid that is less dense than water and insoluble in it. Its chemical structure features a hydroxyl (-OH) group, which classifies it as a phenol, exhibiting weakly acidic properties. The compound is primarily recognized as a metabolite of propoxur, a carbamate pesticide, and has been studied for its potential biological activities and applications in chemical synthesis .
2-Isopropoxyphenol exhibits various chemical reactivity patterns typical of phenolic compounds. It can undergo:
Research indicates that 2-Isopropoxyphenol may possess biological significance as it is a metabolite of propoxur. Studies have shown that it can act as an inhibitor of certain enzymes, contributing to its potential utility in pharmacology. It has been evaluated for its effects on various biological systems, although specific details regarding its mechanism of action and therapeutic applications remain limited .
The synthesis of 2-Isopropoxyphenol typically involves:
2-Isopropoxyphenol finds applications in various fields:
Interaction studies involving 2-Isopropoxyphenol focus primarily on its metabolic pathways and potential interactions with biological systems. It has been identified as a substrate for certain enzymes involved in detoxification processes. Research continues to explore how this compound interacts with other chemicals and biological molecules, particularly concerning its role as a metabolite of propoxur and its implications for human health and environmental safety .
Several compounds share structural similarities with 2-Isopropoxyphenol, each exhibiting unique properties and applications:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Propoxur | A carbamate pesticide; parent compound | |
Phenol | Simple aromatic alcohol; widely used | |
Isopropyl Phenol | Similar structure; used in industrial applications | |
4-Isopropoxyphenol | Isomer with different biological activities |
Uniqueness of 2-Isopropoxyphenol: Unlike many similar compounds, 2-Isopropoxyphenol's specific role as a metabolite provides insights into its behavior in biological systems, particularly regarding toxicity and environmental impact.
2-Isopropoxyphenol is synthesized via monoetherification of catechol (1,2-dihydroxybenzene) with isopropyl halides (e.g., isopropyl bromide or chloride) under alkaline conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the deprotonated hydroxyl group of catechol attacks the electrophilic carbon of the isopropyl halide.
The general reaction equation is:
$$ \text{C}6\text{H}4(\text{OH})2 + (\text{CH}3)2\text{CHX} \xrightarrow{\text{Base, PTC}} \text{C}6\text{H}4(\text{OH})(\text{OCH}(\text{CH}3)_2) + \text{HX} $$
2-Isopropoxyphenol is a key precursor in synthesizing propoxur (2-isopropoxyphenyl methylcarbamate), a broad-spectrum carbamate insecticide. The industrial synthesis of propoxur involves two primary stages: the formation of 2-isopropoxyphenol and its subsequent carbamatization.
The most efficient method for producing 2-isopropoxyphenol involves a phase-transfer-catalyzed reaction between pyrocatechol (1,2-dihydroxybenzene) and isopropyl halides (e.g., isopropyl chloride or bromide). As detailed in a patented process, this reaction occurs in an organic solvent medium (e.g., toluene or dichloromethane) using a solid alkaline base (e.g., potassium hydroxide) and a quaternary ammonium or phosphonium salt as the phase-transfer catalyst [2]. The optimized conditions—maintained at 50–130°C under a nitrogen atmosphere—achieve yields exceeding 85% while minimizing byproducts like di-isopropylated derivatives [2].
The chemical equation for this reaction is:
$$
\text{C}6\text{H}4(\text{OH})2 + (\text{CH}3)2\text{CHX} \xrightarrow{\text{catalyst}} \text{C}6\text{H}4(\text{OH})(\text{OCH}(\text{CH}3)_2) + \text{HX}
$$
where $$ \text{X} = \text{Cl}, \text{Br} $$.
The second stage involves reacting 2-isopropoxyphenol with methyl isocyanate ($$ \text{CH}3\text{NCO} $$) in the presence of a base, forming the carbamate linkage essential for propoxur’s insecticidal activity:
$$
\text{C}6\text{H}4(\text{OH})(\text{OCH}(\text{CH}3)2) + \text{CH}3\text{NCO} \rightarrow \text{C}6\text{H}4(\text{OCH}(\text{CH}3)2)(\text{NHCOOCH}_3)
$$
This step typically occurs in anhydrous solvents like acetone, with triethylamine as the base, achieving near-quantitative conversion under mild conditions [3].
Beyond propoxur synthesis, 2-isopropoxyphenol undergoes functionalization to yield derivatives with enhanced properties.
Sulfonation of 2-isopropoxyphenol introduces sulfonic acid groups ($$-\text{SO}3\text{H}$$) at the aromatic ring’s ortho or para positions, generating surfactants or ion-exchange resins. Using concentrated sulfuric acid or oleum at 80–100°C, this reaction proceeds via electrophilic substitution:
$$
\text{C}6\text{H}4(\text{OH})(\text{OCH}(\text{CH}3)2) + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}3(\text{OH})(\text{OCH}(\text{CH}3)2)(\text{SO}3\text{H})
$$
The sulfonated derivatives exhibit improved water solubility, making them suitable for detergent formulations [1].
In addition to propoxur, 2-isopropoxyphenol reacts with other isocyanates (e.g., phenyl isocyanate) to produce carbamates with varied biological activities. For example, phenylcarbamate derivatives show herbicidal properties, expanding the compound’s agrochemical applications [3].
The global demand for 2-isopropoxyphenol is driven by its role in propoxur production, which accounted for 12% of the carbamate insecticide market in 2023. Pricing varies by supplier and quantity:
Manufacturer | Packaging | Price (USD) | Purity | Updated Date |
---|---|---|---|---|
Sigma-Aldrich | 5 g | 46.50 | 97% | 2023-01-07 |
Alfa Aesar | 25 g | 131.65 | 97% | 2024-03-01 |
SynQuest Laboratories | 25 g | 157.00 | 97% | 2021-12-16 |
Bulk procurement (≥100 kg) reduces costs to $800–1,200/kg, reflecting economies of scale [1]. The phase-transfer catalysis method reduces production costs by 30% compared to traditional routes, primarily due to lower energy input and higher yields [2].
The patented synthesis route minimizes environmental harm through:
However, the use of methyl isocyanate—a toxic and volatile compound—in carbamatization necessitates stringent containment measures to prevent occupational and environmental exposure [3].
Propoxur, an N-methylcarbamate insecticide, is transformed to 2-Isopropoxyphenol by both abiotic hydrolysis and microbially mediated carbamate hydrolases. Under neutral aqueous conditions (pH 7, 30 °C) the chemical half-life of propoxur is about thirty days, falling to twenty-three hours at 50 °C because hydroxide-ion attack accelerates cleavage of the carbamate linkage [1]. Photodegradation in surface waters adds a minor contribution, producing 2-Isopropoxyphenol and catechol as primary photoproducts [2].
Microbiologically, the key step is enzymatic hydrolysis of propoxur by carbamate hydrolase encoded by the cehA gene. In a syntrophic consortium designated SP1, the bacterium Pseudaminobacter strain SP1a hydrolyses propoxur to 2-Isopropoxyphenol, methylamine and carbon dioxide within twenty-four hours at 28 °C [3] [4]. Earlier cell-free extracts of a Pseudomonas isolate displayed comparable hydrolase activity [5].
Transformation step | Catalysing agent | Representative conditions | Reported half-life / reaction time | Reference |
---|---|---|---|---|
Propoxur → 2-Isopropoxyphenol (hydrolysis) | Hydroxide ion (abiotic) | pH 7, 30 °C (dark) | ≈ 30 d | [1] |
Propoxur → 2-Isopropoxyphenol (hydrolysis) | Hydroxide ion (abiotic) | pH 8.5, 25 °C (dark) | ≈ 3 h | [6] |
Propoxur → 2-Isopropoxyphenol (photolysis) | Sunlight, natural water | Simulated mid-latitude summer | Qualitative formation within 6 h | [2] |
Propoxur → 2-Isopropoxyphenol (enzymatic) | Carbamate hydrolase, Pseudaminobacter strain SP1a | 28 °C, pH 7 | Complete in 24 h | [3] [4] |
After its release, 2-Isopropoxyphenol is further metabolised by diverse aerobic bacteria that channel the aromatic carbon into central metabolism via catechol formation. Table 2 summarises the best-characterised isolates.
Isolate(s) | Source matrix | Initial reaction(s) | Confirmed intermediates | Ring-cleavage route | Final products | Reference |
---|---|---|---|---|---|---|
Pseudaminobacter strain SP1a + Nocardioides strain SP1b (syntrophic pair) | Agricultural soil | Hydrolysis of propoxur to 2-Isopropoxyphenol (SP1a); hydroxylation of 2-Isopropoxyphenol to catechol (SP1b) | Catechol | Catechol 1,2-dioxygenase (ortho cleavage) | Succinate and acetyl-coenzyme A | [3] [7] [4] |
Pseudomonas sp. isolate H2-NG | Crop soil | Same sequence as above | Catechol | Catechol 2,3-dioxygenase (meta cleavage) | Pyruvate and acetaldehyde | [8] |
Neisseria subflava isolate N1 | River water | Hydrolysis of propoxur; slow cometabolic attack on 2-Isopropoxyphenol | Phenol, catechol | Ortho cleavage | Tricarboxylic-acid-cycle intermediates | [9] |
Staphylococcus aureus isolate S4 | River water | Rapid hydrolysis; intermittent utilisation of 2-Isopropoxyphenol | Phenol | Meta cleavage (indicated by 2-hydroxymuconic semialdehyde) | Aliphatic acids | [9] |
Enzymological studies on catechol ortho pathways in Pseudomonad strains show that catechol 1,2-dioxygenase, cis,cis-muconate cycloisomerase, 4-oxalocrotonate decarboxylase and 2-oxopent-4-enoate hydratase operate as a multi-enzyme complex, efficiently funneling the unstable ring-cleavage intermediates to tricarboxylic-acid-cycle metabolites [10]. This machinery underpins the quantitative mineralisation of 2-Isopropoxyphenol observed in the SP1 consortium, where no aromatic residues accumulate [3].
Environmental monitoring and simulation tests indicate that 2-Isopropoxyphenol is moderately water-soluble (about 0.8 g L⁻¹ at 25 °C) and exhibits low sorption to soil minerals, but its ready biodegradability limits persistence [11] [1]. No measurable bioconcentration in aquatic organisms has been reported; safety-data-sheet evaluations classify the compound as “no bioaccumulation potential” [11].
Parameter | Propoxur (precursor) | 2-Isopropoxyphenol | Reference |
---|---|---|---|
Soil half-life (aerobic topsoil) | 14 – 50 d | ≤ 7 d (complete mineralisation in microcosms) | [12] [11] |
Water half-life, neutral pH, 20 °C (dark) | ≈ 327 h | < 72 h (via endogenous microflora) | [6] |
Partition coefficient octanol / water (log KOW) | 1.52 | 2.24 (experimental) | [13] [14] |
Bioaccumulation verdict | Moderate concern for parent | Negligible potential | [1] [11] |
Major ultimate sinks | Carbon dioxide, biomass nitrogen | Carbon dioxide, central-carbon metabolites | [1] [3] |
Field lysimeter studies confirm that once propoxur leachate reaches aerobic sub-soil horizons, 2-Isopropoxyphenol disappears within one to two weeks as indigenous bacteria oxidise it to catechol and then cleave the ring [15]. Volatilisation from moist soil surfaces is limited by the low Henry’s constant, and photolysis contributes only a minor extra loss pathway [2] [1].
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